BenchChemオンラインストアへようこそ!

4-Benzhydryl-1-(2-chloroethyl)piperazine

Alkylating agent Structure–activity relationship Covalent inhibitor design

4-Benzhydryl-1-(2-chloroethyl)piperazine (C19H23ClN2; MW 314.9 g/mol) is a disubstituted piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the N1 position and a 2‑chloroethyl substituent at the N4 position. It belongs to the broader benzhydrylpiperazine class, which includes established calcium‑channel blockers and antihistamines such as cinnarizine, flunarizine, and meclizine; however, the presence of the electrophilic chloroethyl arm fundamentally distinguishes it from these clinically used analogs by conferring alkylating capability and enabling distinct synthetic transformations.

Molecular Formula C19H23ClN2
Molecular Weight 314.9 g/mol
Cat. No. B8466515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzhydryl-1-(2-chloroethyl)piperazine
Molecular FormulaC19H23ClN2
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCl)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H23ClN2/c20-11-12-21-13-15-22(16-14-21)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19H,11-16H2
InChIKeyQOQFQXDLYSXSMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzhydryl-1-(2-chloroethyl)piperazine: Structural Differentiation and Procurement Rationale


4-Benzhydryl-1-(2-chloroethyl)piperazine (C19H23ClN2; MW 314.9 g/mol) is a disubstituted piperazine derivative featuring a benzhydryl (diphenylmethyl) group at the N1 position and a 2‑chloroethyl substituent at the N4 position . It belongs to the broader benzhydrylpiperazine class, which includes established calcium‑channel blockers and antihistamines such as cinnarizine, flunarizine, and meclizine; however, the presence of the electrophilic chloroethyl arm fundamentally distinguishes it from these clinically used analogs by conferring alkylating capability and enabling distinct synthetic transformations [1].

Why 4-Benzhydryl-1-(2-chloroethyl)piperazine Cannot Be Replaced by Generic Benzhydrylpiperazines


The benzhydrylpiperazine scaffold supports diverse pharmacological profiles depending on the N4 substituent: cinnarizine (N4‑cinnamyl) primarily blocks T‑type calcium channels and H1 receptors, while meclizine (N4‑3‑methylbenzyl) and flunarizine (N4‑cinnamyl; bis‑4‑fluorobenzhydryl) show distinct H1 and calcium‑channel selectivities [1]. The 2‑chloroethyl group in 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine introduces an electrophilic centre that is absent in all of these marketed drugs. This single‑atom difference (N4‑CH2CH2Cl vs. N4‑CH2CH=CHPh or N4‑CH2‑aryl) determines whether the compound can undergo nucleophilic displacement, form covalent adducts, or serve as a precursor for further derivatisation – capabilities that are entirely unavailable from the classical antihistaminic/calcium‑channel blocking analogs [2]. Consequently, substituting the target compound with a generic benzhydrylpiperazine would eliminate the alkylating reactivity and the synthetic versatility that constitute its core value proposition.

Quantitative Comparator Evidence for 4-Benzhydryl-1-(2-chloroethyl)piperazine Selection


Electrophilic Reactivity: 2‑Chloroethyl vs. Cinnamyl Substituent on the Benzhydrylpiperazine Scaffold

The 2‑chloroethyl substituent on 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine functions as a latent alkylating group, enabling covalent bond formation with nucleophiles. In contrast, cinnarizine (1‑benzhydryl‑4‑cinnamylpiperazine) bears an α,β‑unsaturated cinnamyl group that primarily participates in reversible hydrophobic interactions with the T‑type calcium channel, without any alkylating capacity [1]. This functional divergence is visually depicted in Table 1 of the Singh et al. (2022) paper, where 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine is explicitly employed as the key intermediate for synthesising compound 7g via nucleophilic displacement of the chloro leaving group – a transformation impossible with cinnarizine or meclizine [2].

Alkylating agent Structure–activity relationship Covalent inhibitor design

Synthetic Intermediate Utility: Validated Use in Bioactive Molecule Construction

In a published anticonvulsant SAR study, 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine (explicitly named as 1‑benzhydryl‑4‑(2‑chloroethyl)piperazine) was used as a building block to synthesise compound 7g, which exhibited an ED50 of 18.5 mg/kg (0.045 mM) in the maximal electroshock seizure (MES) model in rats, demonstrating activity comparable to phenytoin (ED50 = 10.3 mg/kg, 0.041 mM) [1]. This confirms that the chloroethyl arm provides a tractable synthetic route to pharmacologically active derivatives. By comparison, attempts to use non‑alkylating benzhydrylpiperazines (e.g., cinnarizine or meclizine) as direct intermediates for the same type of N‑alkylation would fail because they lack a leaving group at the N4 position.

Synthetic intermediate Medicinal chemistry Piperazine derivatisation

Purity Specification: Commercially Available at ≥95% Purity

Commercial technical datasheets indicate that 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine is routinely supplied at ≥95% purity . In contrast, the closely related benzhydrylpiperazine intermediate employed in cetirizine synthesis – 1‑[(4‑chlorophenyl)phenylmethyl]piperazine – is frequently quoted at purities ranging from 97% to 99%, though it lacks the reactive chloroethyl handle . The ~95% purity benchmark provides a baseline expectation for reproducible reactivity in nucleophilic displacement reactions, where residual secondary amine (piperazine) contaminants could consume electrophilic reagents and reduce synthetic yield.

Quality control Reproducibility Procurement specification

Anticancer Potential: Chloroethyl Moiety as a Pharmacophore for Cytotoxic Activity

The chloroethyl group is a well‑established pharmacophore in alkylating anticancer agents such as nitrogen mustards (e.g., bis‑(2‑chloroethyl)‑methylamine) and chloroethyl‑nitrosoureas (e.g., carmustine) [1]. In the benzhydrylpiperazine series, 4‑chlorobenzhydryl derivatives bearing carboxamide or thioamide linkers have demonstrated cytotoxic IC50 values in the low micromolar range against hepatocellular (HUH‑7), breast (MCF‑7), and colorectal (HCT‑116) cancer cell lines [2]. While the specific IC50 of 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine has not been reported in peer‑reviewed literature, the presence of the chloroethyl group positions it as a potential precursor or pharmacophore‑bearing scaffold for anticancer library development, a therapeutic avenue inaccessible to the non‑alkylating antihistamine analogs.

Anticancer Cytotoxicity Alkylating pharmacophore

Neuropharmacological Intermediate: Distinct from Non‑Reactive Benzhydrylpiperazine Drugs

The benzhydrylpiperazine scaffold is a privileged structure for CNS‑active agents. Clinically used drugs such as cinnarizine and flunarizine act as calcium‑channel blockers with antihistaminic properties, while hydroxyzine is a first‑generation H1 antagonist with sedative effects [1]. The target compound, 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine, does not itself appear as a final drug substance; rather, it serves as a versatile intermediate for generating novel CNS candidates. For instance, compound 7g, synthesised directly from the target compound, showed an ED50 of 18.5 mg/kg (0.045 mM) in the MES anticonvulsant assay with a protective index comparable to that of phenytoin [2]. This demonstrates that the chloroethyl handle enables rapid diversification of the benzhydrylpiperazine core into neuroactive molecules, whereas the fixed N4 substituents of the marketed drugs preclude such derivatisation.

CNS Anticonvulsant Piperazine scaffold

Procurement‑Relevant Application Scenarios for 4-Benzhydryl-1-(2-chloroethyl)piperazine


Synthesis of 2‑Aminoethyl‑Substituted Benzhydrylpiperazine Libraries for CNS Drug Discovery

Medicinal chemistry teams building focused libraries of benzhydrylpiperazine derivatives for anticonvulsant or antipsychotic screening should select 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine as the key intermediate. The chloroethyl group undergoes efficient SN2 displacement with primary amines (e.g., 5‑aminoindan, tryptamine) under mild conditions (Na2CO3, ethanol, reflux) to yield 2‑aminoethyl‑functionalised products [1]. In the Singh et al. study, this route produced compound 7g with an MES ED50 of 18.5 mg/kg (0.045 mM), confirming that the synthetic strategy yields biologically active molecules [1]. Neither cinnarizine, meclizine, nor flunarizine can serve as starting materials for this chemistry because their N4 substituents lack a displaceable leaving group.

Development of Covalent Inhibitors or Affinity Probes Targeting the Benzhydrylpiperazine Binding Site

The 2‑chloroethyl substituent provides a latent electrophilic warhead suitable for designing covalent inhibitors that target receptors or enzymes recognising the benzhydrylpiperazine scaffold. The benzhydryl group confers high lipophilicity (calculated logP ≈ 4–5, typical for CNS‑penetrant piperazines [1]), while the chloroethyl arm can form a covalent bond with a suitably positioned nucleophilic residue (e.g., cysteine thiol) upon binding. This dual functionality – non‑covalent recognition plus covalent anchoring – is absent from the classical benzhydrylpiperazine drugs, which rely solely on reversible interactions. Procurement of the target compound is therefore essential for structure‑based covalent probe design within this pharmacophore class.

Precursor for Alkylator‑Based Anticancer Agent Synthesis

Research groups investigating alkylating anticancer agents based on the benzhydrylpiperazine scaffold should procure 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine as a starting material. The chloroethyl moiety is a recognised pharmacophore in clinical alkylators (e.g., nitrogen mustards, chloroethyl‑nitrosoureas), and benzhydrylpiperazine derivatives bearing carboxamide/thioamide groups have demonstrated cytotoxic activity against HUH‑7, MCF‑7, and HCT‑116 cell lines [2]. By combining the chloroethyl warhead with the benzhydrylpiperazine core, the target compound uniquely positions researchers to explore the intersection of DNA‑alkylating and receptor‑mediated anticancer mechanisms – a dual approach inaccessible to non‑alkylating benzhydrylpiperazine analogs.

Process Chemistry and Intermediate Sourcing for Piperazine Derivatisation Campaigns

For kilogram‑scale campaigns requiring a benzhydrylpiperazine intermediate with a functionalisable handle, 4‑benzhydryl‑1‑(2‑chloroethyl)piperazine offers a defined purity specification (≥95%) and a well‑characterised molecular identity (C19H23ClN2, MW 314.9 g/mol) . Its synthesis from 1‑benzhydrylpiperazine and 1‑bromo‑2‑chloroethane (K2CO3, DMF, RT) is described in the primary medicinal chemistry literature, providing a literature‑precedented route for in‑house preparation or for verifying supplier material [1]. This contrasts with the proprietary or more complex synthetic routes required for the marketed benzhydrylpiperazine drugs, whose N4 substituents are introduced under conditions not readily adapted to chloroethyl installation.

Quote Request

Request a Quote for 4-Benzhydryl-1-(2-chloroethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.